molecular formula C24H23N3OS2 B2938375 3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370850-55-8

3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2938375
CAS RN: 370850-55-8
M. Wt: 433.59
InChI Key: RGMLEOQALMPMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3OS2 and its molecular weight is 433.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in the field of heterocyclic chemistry has led to the development of novel thienoquinoline derivatives with potential applications ranging from material science to pharmaceuticals. For instance, the synthesis and reactivity of new chiral linear carboxamides incorporating a peptide linkage, starting from nalidixic acid and amino acids, demonstrate the versatility of quinoline derivatives in creating compounds with specific structural features for targeted applications (Khalifa et al., 2014). Similarly, the exploration of fused quinoline heterocycles has revealed the potential of these compounds in creating novel molecular frameworks with unique properties (Mekheimer et al., 2005).

Anticancer Research

Quinoline derivatives have shown promise in anticancer research, with specific compounds exhibiting potent antiproliferative activity against a range of cancer cell lines. For example, thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their cytotoxicity, showing significant activity and highlighting the potential of these molecules in cancer treatment (Hung et al., 2014).

Optical and Material Science Applications

The structural and optical properties of quinoline derivatives have been studied for their potential applications in material science. The investigation into the properties of 4H-pyrano[3,2-c]quinoline derivatives, for example, has provided insights into their suitability for various technological applications, such as in optoelectronic devices, due to their distinct optical properties (Zeyada et al., 2016).

Drug Discovery and Pharmacological Applications

Quinoline derivatives have been extensively explored for their pharmacological applications, with numerous studies investigating their potential as therapeutic agents. For instance, the discovery of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase offers new avenues for the treatment of cancer (Degorce et al., 2016).

properties

IUPAC Name

3-amino-N-(4-ethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2/c1-2-14-9-11-15(12-10-14)26-23(28)22-21(25)20-19(18-8-5-13-29-18)16-6-3-4-7-17(16)27-24(20)30-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMLEOQALMPMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.